
1,3-Propanediol, 1-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 1-(4-methoxyphenyl)- is an organic compound characterized by the presence of a propanediol backbone with a methoxyphenyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 1-(4-methoxyphenyl)- can be synthesized through several methods. One common approach involves the hydration of acrolein in the presence of a chelate-forming ion exchanger resin based on polystyrene/divinylbenzene as a catalyst, followed by the hydrogenation of the resulting 3-hydroxypropionaldehyde . Another method includes the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade, achieving high isomeric purity .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 1-(4-methoxyphenyl)- often involves biocatalytic processes due to their high efficiency and selectivity. These processes are designed to be sustainable, with a focus on reducing the ecological footprint by employing biocatalysts and recycling coproducts .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in β-alkylation reactions catalyzed by ruthenium complexes .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- include oxidizing agents, reducing agents, and catalysts such as ruthenium complexes. The reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products: The major products formed from the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- depend on the specific reaction conditions. For example, β-alkylation reactions can yield various alkylated derivatives .
Scientific Research Applications
1,3-Propanediol, 1-(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential anti-inflammatory properties and as a synthon for pharmaceutical drugs such as ®-tamsulosin and silibinin . In the industry, it is utilized in the production of polymers, adhesives, and coatings .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act on haloalkane dehalogenase and ADP-ribosylation factor 1, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Propanediol, 1-(4-methoxyphenyl)- can be compared with other similar compounds such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol and 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1,3-Propanediol, 1-(4-methoxyphenyl)- lies in its specific methoxyphenyl group, which imparts distinct chemical and biological properties.
Conclusion
1,3-Propanediol, 1-(4-methoxyphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
70760-15-5 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
UAULCHHRFVWPJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


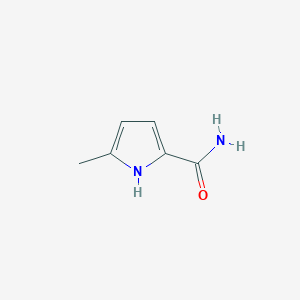


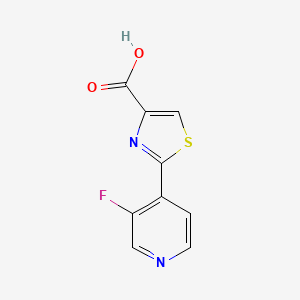

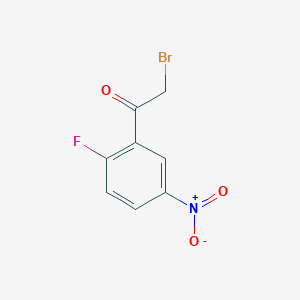
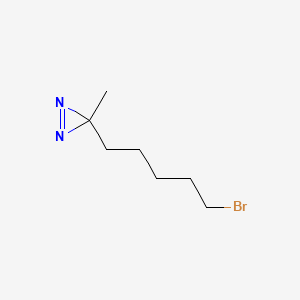
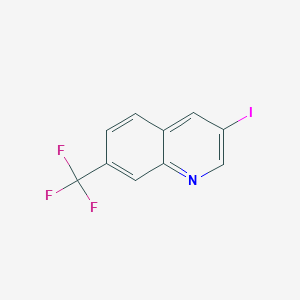
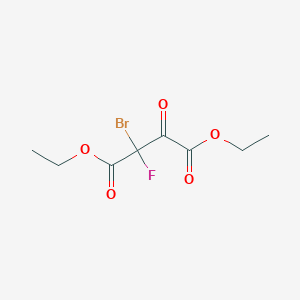
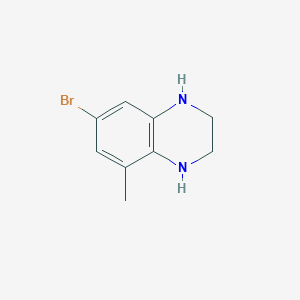
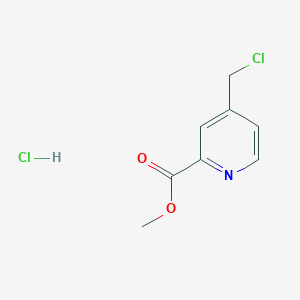
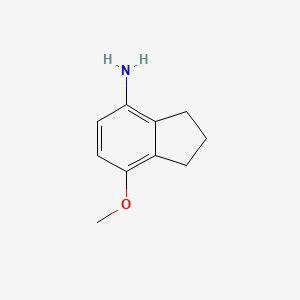

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
